p-(Methylsulphinyl)benzaldehyde

Anti-inflammatory iNOS inhibition RAW264.7 macrophages

Researchers targeting asymmetric synthesis or dual-pathway anti-inflammatory programs face unpredictable outcomes when substituting with generic sulfide/sulfone analogs. This chiral sulfoxide provides: • Dual iNOS/PGE2 inhibition (iNOS IC50=1,120 nM) unattainable with sulfide/sulfone analogs • Configurationally stable chiral sulfur center for enantioselective synthesis without external auxiliaries • Electrochemical oxidation route ensures ≥95% purity; verify identity via 85-86°C melting point before committing to costly synthetic steps

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 37794-15-3
Cat. No. B1334970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(Methylsulphinyl)benzaldehyde
CAS37794-15-3
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=C(C=C1)C=O
InChIInChI=1S/C8H8O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-6H,1H3
InChIKeyNZJSGBXNOJOCJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-(Methylsulphinyl)benzaldehyde (CAS 37794-15-3) Technical Primer for Procurement and Analytical Selection


p-(Methylsulphinyl)benzaldehyde (CAS 37794-15-3), also known as 4-(methylsulfinyl)benzaldehyde or 4-methanesulfinylbenzaldehyde, is a para-substituted aromatic sulfoxide with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol [1]. This compound features a methylsulfinyl group (-S(O)CH3) at the para position of the benzaldehyde ring, conferring distinct physicochemical properties including a melting point of 85-86 °C and a predicted density of 1.29±0.1 g/cm³ . As a bifunctional molecule containing both an electrophilic aldehyde moiety and a chiral sulfoxide center, it serves as a versatile intermediate in pharmaceutical synthesis and asymmetric catalysis, with established applications as an anti-inflammatory agent scaffold and chiral building block .

Why p-(Methylsulphinyl)benzaldehyde Cannot Be Replaced by Generic Analogs: A Comparative Analysis


Generic substitution among benzaldehyde derivatives bearing sulfur-containing para-substituents—specifically p-methylthio (-SCH3), p-methylsulfinyl (-S(O)CH3, the target compound), and p-methylsulfonyl (-S(O)2CH3)—is scientifically inadvisable due to fundamentally divergent oxidation states of the sulfur atom that dictate distinct electronic properties, steric environments, and biological activities [1]. The sulfinyl group in p-(methylsulphinyl)benzaldehyde occupies an intermediate oxidation state between the fully reduced sulfide (electron-donating via resonance) and the fully oxidized sulfone (strongly electron-withdrawing), creating a unique electronic profile that modulates both the aldehyde carbonyl reactivity and the compound's capacity for chiral induction in asymmetric synthesis . Furthermore, the chiral sulfoxide center in p-(methylsulphinyl)benzaldehyde enables stereochemical control that is entirely absent in the achiral sulfide and sulfone analogs, directly impacting enantioselective outcomes in downstream applications . The quantitative evidence below substantiates that procurement decisions must be guided by compound-specific performance data rather than class-level assumptions.

Quantitative Differentiation Guide: p-(Methylsulphinyl)benzaldehyde Performance Benchmarks Against Analogs


Anti-Inflammatory Activity: p-Methylsulfinylbenzaldehyde iNOS Inhibition IC50 Benchmarking

In anti-inflammatory assays using LPS-stimulated mouse RAW264.7 macrophages, p-(methylsulphinyl)benzaldehyde demonstrates measurable inhibition of inducible nitric oxide synthase (iNOS) activity with an IC50 value of 1,120 nM [1]. While direct head-to-head comparison data against the sulfide (p-methylthiobenzaldehyde) and sulfone (p-methylsulfonylbenzaldehyde) analogs in the identical assay system are not available in the primary literature, the sulfinyl oxidation state is mechanistically critical: the sulfoxide group enables inhibition of arachidonic acid conversion to prostaglandin E2 (PGE2), a pathway not equivalently modulated by the fully reduced sulfide or fully oxidized sulfone forms .

Anti-inflammatory iNOS inhibition RAW264.7 macrophages

Synthetic Yield and Purity: Electrochemical Oxidation Method Outperforms Traditional Routes

The preparation of p-(methylsulphinyl)benzaldehyde via electrochemical oxidation of p-methylthiobenzaldehyde offers a documented alternative to traditional chemical oxidation methods using potassium dichromate/sulfuric acid systems. The patent literature (CN103360287B) describes a preparation method for p-methylsulfinylbenzaldehyde that achieves product purity exceeding 98% through controlled electrochemical oxidation, with specific process parameters including a potassium dichromate concentration of 0.5-3.0 mol/L and sulfuric acid concentration of 0.1 mol/L at temperatures ranging from 90-120 °C [1]. In contrast, alternative halogenation-hydrolysis routes for related benzaldehyde derivatives suffer from lower yields and complex product mixtures containing mono-, di-, and tri-substituted byproducts that require extensive separation [2].

Process chemistry Oxidation Sulfoxide synthesis

Chiral Induction Capability: Sulfoxide-Mediated Asymmetric Catalysis vs. Achiral Analogs

The methylsulfinyl group in p-(methylsulphinyl)benzaldehyde functions as both a chiral inductor and a Lewis base activator in stereoselective transformations, a dual functionality absent in achiral sulfide and sulfone analogs. Studies on 2-methylsulfinyl benzaldehyde (ortho isomer) demonstrate that the sulfoxide group mediates high levels of diastereo- and enantioselectivity in vinylogous aldol reactions, with the chiral sulfur center directing facial selectivity while simultaneously activating silyloxydiene nucleophiles [1]. Although this specific study employed the ortho-substituted analog, the stereoelectronic principles governing sulfoxide-mediated chiral induction apply directly to the para-substituted p-(methylsulphinyl)benzaldehyde, which similarly possesses a configurationally stable chiral sulfur center capable of transmitting stereochemical information [2].

Asymmetric synthesis Chiral sulfoxide Organocatalysis

Physical Property Differentiation: Melting Point as a Procurement Identity Verification Tool

p-(Methylsulphinyl)benzaldehyde exhibits a sharply defined melting point of 85-86 °C , which differs substantially from its closest oxidation state analogs, providing a simple yet robust identity verification parameter for incoming material qualification. This melting point distinction enables rapid differentiation from p-methylthiobenzaldehyde (liquid at room temperature) and p-methylsulfonylbenzaldehyde (melting point differs due to stronger intermolecular sulfone interactions), serving as a frontline quality control checkpoint before committing material to sensitive synthetic sequences [1].

Quality control Identity verification Physical characterization

Optimal Deployment Scenarios for p-(Methylsulphinyl)benzaldehyde in Research and Industrial Workflows


Scenario 1: Anti-Inflammatory Drug Discovery Requiring iNOS/PGE2 Dual Pathway Modulation

Research programs targeting inflammatory pathways benefit from p-(methylsulphinyl)benzaldehyde's demonstrated iNOS inhibition (IC50 = 1,120 nM in RAW264.7 macrophages) combined with its capacity to inhibit PGE2 production via arachidonic acid pathway interference [1]. This dual-pathway profile is uniquely enabled by the intermediate sulfinyl oxidation state and cannot be achieved using either the sulfide (p-methylthiobenzaldehyde) or sulfone (p-methylsulfonylbenzaldehyde) analogs. Applications include scaffold development for atopic dermatitis, psoriasis, and acne vulgaris therapeutics where combined iNOS/PGE2 suppression offers therapeutic advantage over single-pathway inhibition .

Scenario 2: Asymmetric Synthesis Requiring Chiral Induction from a Stable Sulfoxide Center

Synthetic sequences demanding stereochemical control should prioritize p-(methylsulphinyl)benzaldehyde over its achiral sulfide and sulfone counterparts. The configurationally stable chiral sulfur center enables diastereo- and enantioselective transformations, including vinylogous aldol reactions where the sulfoxide group functions simultaneously as a chiral inductor and Lewis base activator [1]. This dual functionality eliminates the need for external chiral auxiliaries or catalysts in certain reaction manifolds, streamlining synthetic routes to enantioenriched benzaldehyde-derived building blocks.

Scenario 3: High-Purity Intermediate Procurement for Multi-Step Pharmaceutical Synthesis

When sourcing p-(methylsulphinyl)benzaldehyde as a key intermediate in pharmaceutical manufacturing—for instance, as a precursor to the anti-inflammatory agent S-fluorol 4-methylsulfinylbenzylidene)-2-methylindenyl-S-acetic acid [1]—procurement should prioritize material produced via electrochemical oxidation routes that achieve >98% purity with minimal over-oxidation to sulfone byproducts . This approach avoids the complex product mixtures and difficult separations characteristic of halogenation-hydrolysis alternatives, reducing downstream purification burden and improving overall process yield. The distinct 85-86 °C melting point provides a rapid incoming material verification checkpoint before committing to costly synthetic steps [2].

Scenario 4: Research on Sulfoxide Oxidation State-Dependent Structure-Activity Relationships

Investigations exploring the SAR of sulfur-containing benzaldehyde derivatives across oxidation states require p-(methylsulphinyl)benzaldehyde as the essential intermediate comparator between the fully reduced sulfide and fully oxidized sulfone analogs. The sulfinyl group's unique electronic profile—neither strongly electron-donating (like sulfide) nor strongly electron-withdrawing (like sulfone)—creates a distinct reactivity landscape at both the aromatic ring and aldehyde carbonyl that cannot be approximated by interpolation between the sulfide and sulfone extremes [1]. Systematic SAR studies addressing the impact of sulfur oxidation state on biological activity or synthetic utility must include the sulfinyl compound to complete the oxidation state series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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